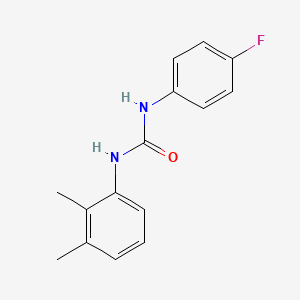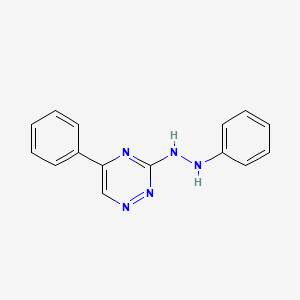![molecular formula C19H19N3O4 B5458095 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5458095.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide, also known as DPh-DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth, microbial infection, and inflammation. In cancer cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In microbial cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis. This leads to cell death and the inhibition of microbial growth. In inflammatory cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis. This leads to cell death and the inhibition of microbial growth. In inflammatory cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit low toxicity in both in vitro and in vivo studies, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain types of experiments, such as cell culture assays.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide in combination with other anticancer, antimicrobial, or anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide and to identify its molecular targets. Finally, the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide in clinical trials for the treatment of cancer, microbial infections, or inflammatory diseases should be explored.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylethylamine with phenyl isocyanate in the presence of a catalyst, followed by the addition of 2-amino-5-phenyl-1,3,4-oxadiazole-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In particular, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(12-16(15)25-2)10-11-20-18(23)19-21-17(22-26-19)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVJBVNTYFNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)

![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)

![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)
![4-[3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B5458067.png)
![3-{[5-nitro-2-(1-pyrrolidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5458070.png)
![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-fluorophenyl)-3-methoxybenzamide](/img/structure/B5458083.png)
![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
